N,3-dimethyl-N-(3-phenylpropyl)aniline
Description
N,3-Dimethyl-N-(3-phenylpropyl)aniline is a tertiary amine featuring a phenylpropyl chain attached to the nitrogen atom of a dimethyl-substituted aniline core. These compounds are synthesized via regioselective N-arylation reactions under mild, metal-free conditions . The phenylpropyl group enhances lipophilicity, influencing solubility and reactivity, while the dimethyl substitution on the aromatic ring modulates electronic and steric properties.
Properties
CAS No. |
102116-31-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.362 |
IUPAC Name |
N,3-dimethyl-N-(3-phenylpropyl)aniline |
InChI |
InChI=1S/C17H21N/c1-15-8-6-12-17(14-15)18(2)13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,14H,7,11,13H2,1-2H3 |
InChI Key |
IXZRQPOZCVJASU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N(C)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyl-N-(3-phenylpropyl)aniline typically involves the alkylation of aniline derivatives. One common method is the reaction of aniline with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium on carbon (Pd/C) may be employed to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N,3-dimethyl-N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium to yield reduced amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Chemistry: In chemistry, N,3-dimethyl-N-(3-phenylpropyl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(3-phenylpropyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-nitro (3a) and 4-cyano (3z) derivatives exhibit reduced electron density on the aromatic ring compared to the dimethyl-substituted target compound. This enhances electrophilic substitution reactivity but may reduce nucleophilic amine activity .
- Steric Effects: The 3-phenylpropyl chain introduces significant steric bulk, which may hinder intermolecular interactions compared to shorter-chain analogs (e.g., N-pentyl derivatives in ).
Key Research Findings
- Synthetic Efficiency: N-(3-phenylpropyl)aniline derivatives are consistently synthesized in high yields (80–90%) via regioselective arylation, though fluorinated analogs show lower yields (59%) due to steric and electronic challenges .
- Functional Group Diversity: Substituents such as sulfonyl, nitro, and cyano groups enable tailored electronic properties, broadening applications in catalysis, drug design, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
